4-[4-(pyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine

Catalog No.
S6735335
CAS No.
2428516-80-5
M.F
C16H21N7
M. Wt
311.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[4-(pyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1...

CAS Number

2428516-80-5

Product Name

4-[4-(pyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine

IUPAC Name

4-(4-pyrazin-2-ylpiperazin-1-yl)-2-pyrrolidin-1-ylpyrimidine

Molecular Formula

C16H21N7

Molecular Weight

311.39 g/mol

InChI

InChI=1S/C16H21N7/c1-2-8-23(7-1)16-19-4-3-14(20-16)21-9-11-22(12-10-21)15-13-17-5-6-18-15/h3-6,13H,1-2,7-12H2

InChI Key

GGOOYGOTFLJRPV-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C4=NC=CN=C4

Canonical SMILES

C1CCN(C1)C2=NC=CC(=N2)N3CCN(CC3)C4=NC=CN=C4

The compound 4-[4-(pyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine is a complex organic molecule that features a unique arrangement of multiple heterocyclic rings, specifically a pyrimidine core substituted with piperazine and pyrrolidine moieties. This structural configuration contributes to its potential versatility in various scientific and medicinal applications. The presence of the pyrazine ring enhances its chemical reactivity and biological activity, making it a subject of interest in pharmaceutical chemistry and drug design.

Availability of Information:

Scientific research on 4-PzPyr-Ppyr is currently limited. There is no record of this specific molecule in the PubChem database, a major repository of information on chemical substances. PubChem:

This suggests that 4-PzPyr-Ppyr may be a relatively new compound, or one that has not been extensively studied yet.

Potential Research Areas:

The structure of 4-PzPyr-Ppyr incorporates several interesting functional groups which are common in bioactive molecules. Here are some potential areas for scientific research:

  • Synthetic Chemistry: Researchers may be interested in developing efficient methods to synthesize 4-PzPyr-Ppyr and related compounds. This could involve exploring different reaction pathways and optimizing reaction conditions.
  • Computational Chemistry: Computational modeling could be used to investigate the potential biological properties of 4-PzPyr-Ppyr. This could involve predicting how the molecule might interact with other molecules, such as proteins or enzymes.
  • Materials Science: The structure of 4-PzPyr-Ppyr suggests it may have interesting physical properties. Researchers could investigate its potential applications in areas such as organic electronics or supramolecular chemistry.
Due to the functional groups present in its structure:

  • Oxidation: The nitrogen atoms in the piperazine and pyrrolidine rings can be oxidized to form N-oxides or other derivatives.
  • Reduction: Functional groups may undergo reduction, modifying their properties and reactivity.
  • Substitution Reactions: The compound can engage in electrophilic substitution reactions, particularly on the pyrimidine ring, allowing for the introduction of various substituents. Common reagents for these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride.

Research indicates that 4-[4-(pyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine exhibits significant biological activities, including:

  • Antimicrobial Properties: Preliminary studies suggest effectiveness against various bacterial strains.
  • Anticancer Activity: The compound has been explored for its potential to inhibit cancer cell proliferation through pathways involving apoptosis and cell cycle regulation.
  • Neurological Effects: There is ongoing research into its role as a modulator of neurotransmitter systems, particularly in relation to muscarinic receptors .

The synthesis of this compound typically involves multi-step organic reactions:

  • Preparation of Pyrimidine Core: The initial step often involves the synthesis of the pyrimidine base through cyclization reactions involving β-dicarbonyl compounds.
  • Formation of Piperazine and Pyrrolidine Rings: These rings are synthesized separately and then coupled with the pyrimidine core.
  • Coupling Reactions: The final product is obtained through coupling reactions that may require specific catalysts and solvents to optimize yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance efficiency .

This compound has various applications across multiple fields:

  • Pharmaceutical Development: It serves as a lead compound in drug discovery programs targeting infectious diseases and cancer.
  • Chemical Research: Utilized as a building block for synthesizing more complex organic molecules.
  • Material Science: Its unique properties may find applications in developing new materials with specific chemical functionalities .

Studies investigating the interactions of this compound with biological targets have revealed insights into its mechanism of action. It appears to modulate specific signaling pathways within cells, potentially affecting neurotransmitter release and receptor activity. These interactions are critical for understanding its therapeutic potential and optimizing its efficacy against target diseases .

Several compounds share structural similarities with 4-[4-(pyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine, each exhibiting unique properties:

Compound NameStructural FeaturesUnique Characteristics
2-(piperazin-1-yl)pyrimidineContains a piperazine ringSimpler structure, less diverse reactivity
4-(pyrazin-2-yl)piperazineLacks the pyrrolidine moietyFocused on pyrazine reactivity
6-(pyrrolidin-1-yl)pyrimidineContains only pyrrolidineLimited interaction profiles compared to the target compound

The unique combination of piperazine, pyrazine, and pyrrolidine rings in 4-[4-(pyrazin-2-yl)piperazin-1-yl]-2-(pyrrolidin-1-yl)pyrimidine enhances its chemical diversity and biological activity, setting it apart from these similar compounds .

XLogP3

1.4

Hydrogen Bond Acceptor Count

7

Exact Mass

311.18584370 g/mol

Monoisotopic Mass

311.18584370 g/mol

Heavy Atom Count

23

Dates

Last modified: 11-23-2023

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